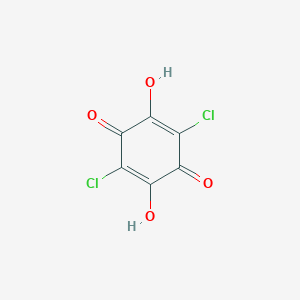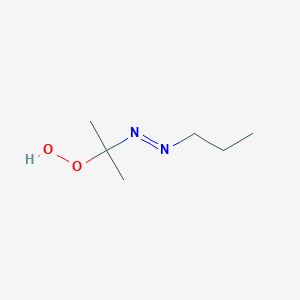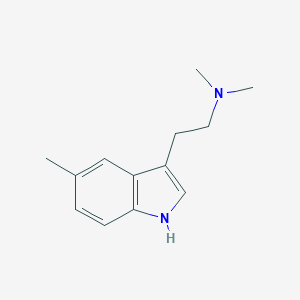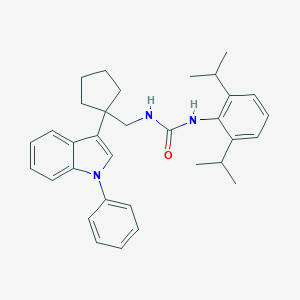
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea, also known as BAY 43-9006, is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in the late 1990s by Bayer AG and is currently marketed under the brand name Nexavar.
作用機序
The mechanism of action of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 involves the inhibition of several protein kinases that play important roles in cell proliferation, angiogenesis, and tumor growth. RAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. By inhibiting RAF kinase, N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 can block the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and tumor growth.
生化学的および生理学的効果
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and modulate the immune response. These effects are mediated by the inhibition of protein kinases and the downstream signaling pathways that they regulate.
実験室実験の利点と制限
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, there are also some limitations to its use in lab experiments. It can be cytotoxic at high concentrations, which can make it difficult to use in certain assays. It also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006. One area of research is the development of new analogs and derivatives of this compound that may have improved pharmacological properties or target different protein kinases. Another area of research is the combination of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is a need for further clinical trials to determine the safety and efficacy of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 in different types of cancer.
合成法
The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 involves a multi-step process that begins with the reaction of 2,6-diisopropylaniline with 1-(4-bromophenyl)-1H-indole to form the intermediate product 2,6-bis(1-methylethyl)-N-(4-bromo-2-(1-methylethyl)phenyl)aniline. This intermediate is then reacted with cyclopentylmagnesium bromide to form the final product, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea.
科学的研究の応用
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). These kinases play important roles in cell proliferation, angiogenesis, and tumor growth, making N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 a promising candidate for cancer therapy.
特性
CAS番号 |
145131-32-4 |
|---|---|
製品名 |
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea |
分子式 |
C33H39N3O |
分子量 |
493.7 g/mol |
IUPAC名 |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-phenylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C33H39N3O/c1-23(2)26-16-12-17-27(24(3)4)31(26)35-32(37)34-22-33(19-10-11-20-33)29-21-36(25-13-6-5-7-14-25)30-18-9-8-15-28(29)30/h5-9,12-18,21,23-24H,10-11,19-20,22H2,1-4H3,(H2,34,35,37) |
InChIキー |
BYLKFLVZRAZRBC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C5=CC=CC=C5 |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C5=CC=CC=C5 |
同義語 |
N(sup 1)-(2,6-diisopropylphenyl)-N(sup 2)-(1-(1-phenyl-3-indolyl)cyclo pentylmethyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



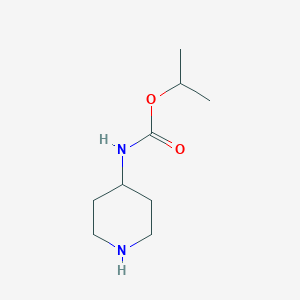
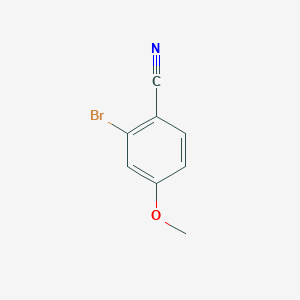
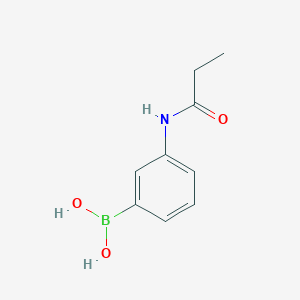
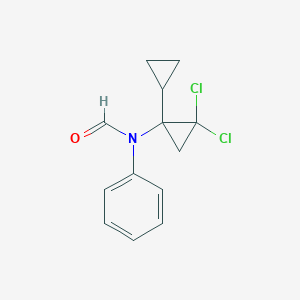
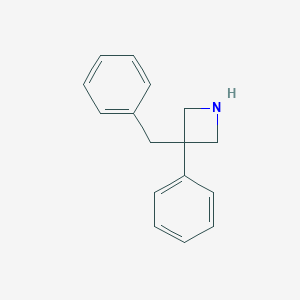
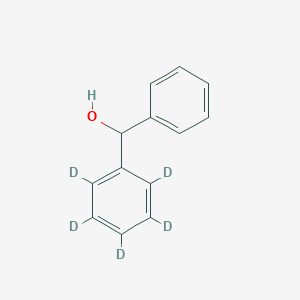
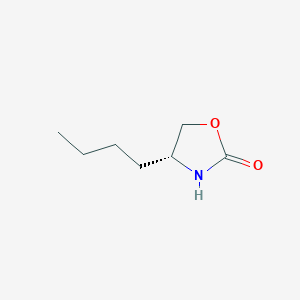
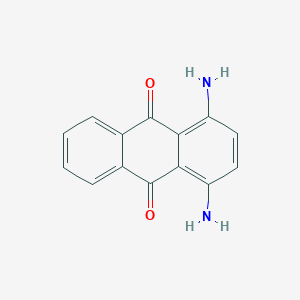
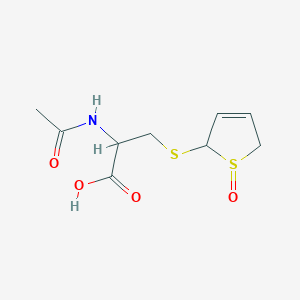
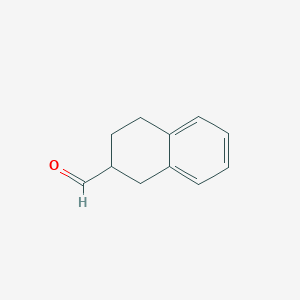
![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)
